3-Bromo-2-nitrophenol

Catalog No.
S690290
CAS No.
76361-99-4
M.F
C6H4BrNO3
M. Wt
218 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-nitrophenol

CAS Number

76361-99-4

Product Name

3-Bromo-2-nitrophenol

IUPAC Name

3-bromo-2-nitrophenol

Molecular Formula

C6H4BrNO3

Molecular Weight

218 g/mol

InChI

InChI=1S/C6H4BrNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H

InChI Key

AUORDBJGOHYGKR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])O

The exact mass of the compound 3-Bromo-2-nitrophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromo-2-nitrophenol (CAS 76361-99-4) is a highly functionalized, tri-substituted aromatic building block characterized by a contiguous 1,2,3-substitution pattern. Commercially, it is procured primarily as a specialized precursor for the synthesis of 2-amino-3-bromophenol derivatives, complex diaryl ethers, and macrocyclic peptides. Its value in industrial and laboratory workflows stems from its orthogonal reactivity vectors—a reducible nitro group and a cross-coupleable bromo group—combined with an unusually high acidity (pKa ~4.49) driven by the synergistic electron-withdrawing effects of its adjacent substituents [1].

Generic substitution of 3-bromo-2-nitrophenol with more abundant isomers, such as 4-bromo-2-nitrophenol or 5-bromo-2-nitrophenol, routinely fails in advanced synthesis because those alternatives lack the contiguous 1,2,3-substitution pattern necessary to construct 2-amino-3-bromophenol cores [1]. Beyond regiochemistry, the specific steric congestion of the adjacent ortho-nitro and meta-bromo groups synergistically depresses the phenol’s pKa to approximately 4.49, rendering it an exceptionally potent pronucleophile . Substituting a less acidic, less congested isomer in sterically demanding etherifications (such as complex Mitsunobu macrocyclizations) leads to drastic yield reductions and unacceptable byproduct formation, making the exact 3-bromo isomer a strict procurement requirement for these pathways.

Humidity-Dependent Hydrate Formation and Melting Point Variation

3-Bromo-2-nitrophenol is highly sensitive to atmospheric moisture, forming a labile, colorless hydrate that melts at 35 °C. In dry air, it converts to a bright yellow, anhydrous form melting at 65–67 °C. This contrasts sharply with closely related analogs like 3-chloro-2-nitrophenol, which forms a much more air-stable hydrate [1].

Evidence DimensionMelting point and hydration state stability
Target Compound DataHydrate m.p. 35 °C; Anhydrous m.p. 65–67 °C (highly labile/humidity sensitive)
Comparator Or Baseline3-chloro-2-nitrophenol (forms a stable hydrate)
Quantified Difference30 °C melting point shift based on hydration; extreme sensitivity to atmospheric humidity compared to the chloro-analog
ConditionsAmbient storage in dry vs. moist air

Industrial buyers and process chemists must implement strict humidity controls during storage and weighing to ensure accurate stoichiometry and reproducible downstream reactions.

Enhanced Acidity for High-Efficiency Mitsunobu Displacements

3-Bromo-2-nitrophenol exhibits a highly depressed pKa of approximately 4.49, driven by the synergistic electron-withdrawing effects of the adjacent nitro and bromo groups. In complex macrocyclization protocols, this compound achieves a 60% isolated yield on a 500 mg scale when used as a pronucleophile with PMe3 and TMAD, conditions under which standard carbon-based or less acidic nucleophiles fail or generate significant byproducts [1].

Evidence DimensionPronucleophile pKa and Etherification Yield
Target Compound DatapKa ~4.49; 60% yield in highly congested PMe3/TMAD Mitsunobu displacement
Comparator Or BaselineStandard mono-nitrophenols (pKa ~7.2) / Standard carbon nucleophiles
Quantified Difference~2.7 pKa unit drop; enables preparative-scale (500 mg) yield where standard reagents fail
ConditionsPMe3/TMAD in toluene

Buyers synthesizing complex ether-linked APIs or macrocycles must select this highly acidic isomer to ensure the Mitsunobu displacement proceeds efficiently without degrading sensitive intermediates.

Regiospecific Yield in Bis-Substituted Aromatic Amide Synthesis

The specific 1,2,3-substitution pattern of 3-bromo-2-nitrophenol is essential for accessing unique bis-substituted aromatic amide antibiotics. During the synthesis of MRSA-active scaffolds, reduction and subsequent coupling of 3-bromo-2-nitrophenol delivered the target intermediate in an 83% yield, matching the efficiency of the 5-bromo-2-nitrophenol baseline but providing the critical meta-bromo vector required for optimal structure-activity relationship (SAR) profiling [1].

Evidence DimensionSynthetic yield of targeted aromatic amide intermediate
Target Compound Data83% yield (3-bromo derivative)
Comparator Or Baseline5-bromo-2-nitrophenol (used in parallel procedures)
Quantified DifferenceEquivalent high yield (83%) but delivers the strictly required 3-bromo regiochemistry
ConditionsStandard reduction and amide coupling protocols

Procurement for SAR library generation requires this exact isomer to access the 3-bromo vector without sacrificing synthetic throughput or yield.

Atroposelective Macrocyclic Peptide Synthesis

Due to its low pKa and unique steric profile, 3-bromo-2-nitrophenol is the optimal pronucleophile for challenging Mitsunobu etherifications, such as those required in the total synthesis of Darobactin A and related macrocyclic antibiotics [1].

Precursor for 2-Amino-3-bromophenol Derivatives

The compound serves as a direct, high-yield precursor for 2-amino-3-bromophenol, which is subsequently used to build bis-substituted aromatic amides and benzoxazole cores for MRSA antibiotic discovery [2].

Regiospecific Cross-Coupling for Advanced Materials

The orthogonal reactivity of the phenol, nitro, and bromo groups allows it to serve as a central hub for regioselective cross-coupling (e.g., Stille or Suzuki reactions at the bromo position via triflate intermediates), enabling the synthesis of highly functionalized 1,2,3-trisubstituted benzenes [3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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